Diethyl acetamido[(2-bromophenyl)methyl]propanedioate
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Overview
Description
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a propanedioate backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2-bromophenyl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl propanedioate (diethyl malonate) with an appropriate bromophenylmethyl halide under basic conditions. Sodium ethoxide in ethanol is often used as the base to generate the enolate ion, which then undergoes nucleophilic substitution with the bromophenylmethyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the propanedioate moiety can be reduced to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl acetamido[(2-bromophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamido and propanedioate moieties can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler analog without the bromophenyl and acetamido groups.
Diethyl acetamidomalonate: Similar structure but lacks the bromophenyl group.
Uniqueness
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
120667-45-0 |
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Molecular Formula |
C16H20BrNO5 |
Molecular Weight |
386.24 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2-bromophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-8-6-7-9-13(12)17/h6-9H,4-5,10H2,1-3H3,(H,18,19) |
InChI Key |
ROWKBRIOUJAKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Br)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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